(2R,3S,5R)-5-(6-amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL is a nucleoside analog, which is a type of compound that mimics the structure of naturally occurring nucleosides. Nucleoside analogs are often used in medicinal chemistry, particularly in antiviral and anticancer therapies, due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative and a purine base.
Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the purine base under acidic or basic conditions to form the nucleoside.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield and purity.
Automated Purification: Employing automated systems for purification to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of nucleoside analogs.
Scientific Research Applications
(2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases or kinases.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
(2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL is unique due to its specific structure, which may confer distinct biological activity and therapeutic potential compared to other nucleoside analogs.
Properties
IUPAC Name |
5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRICISHTIAZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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